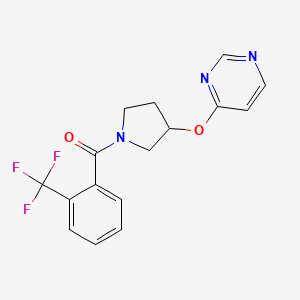

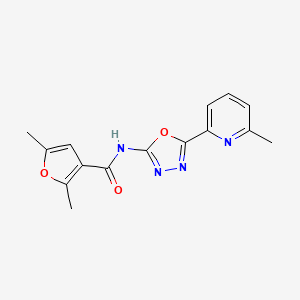

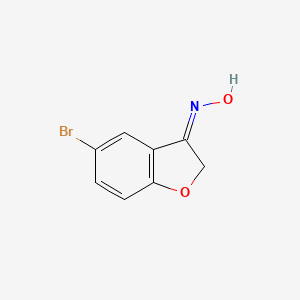

![molecular formula C8H11F3N2O3 B2653331 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate CAS No. 2230803-47-9](/img/structure/B2653331.png)

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is a chemical compound . It is a derivative of 2,5-Diazaspiro[3.4]octan-6-one .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Formation and Reactions of Fluorinated Compounds

The study by Kovtonyuk et al. (2005) explores the reactions of polyfluorinated cyclohexa-dienones with diazomethane, leading to the formation of fluorinated 1-oxaspiro compounds. These compounds, upon further reaction with isocyanates, produce fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing a pathway for synthesizing complex fluorinated structures potentially useful in material science and pharmaceuticals (Kovtonyuk et al., 2005).

Photoaffinity Labeling

Chowdhry, Vaughan, and Westheimer (1976) synthesized 2-Diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene. This compound, due to its acid stability and photolysis behavior, is identified as a promising candidate for photoaffinity labeling in biochemical research, demonstrating an application in studying enzyme mechanisms and interactions (Chowdhry, Vaughan, & Westheimer, 1976).

Synthetic Studies Toward Diazaspiroketal Frameworks

Research by Goubert et al. (2007) investigates synthetic approaches toward 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, revealing pathways to access complex bicyclic structures such as 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one frameworks. These findings contribute to the development of novel organic compounds with potential applications in chemical synthesis and drug development (Goubert et al., 2007).

Cycloaddition Reactions

Chiaroni et al. (2000) explored the [3+2] cycloaddition of methylenelactams with nitrones, producing 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for creating spirocyclic structures, which are valuable in the development of pharmaceuticals and materials due to their complex and rigid frameworks (Chiaroni et al., 2000).

Novel Diazaspiro[3.4]octane Series for Malaria Research

Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite, Plasmodium falciparum. This discovery highlights the potential of spirocyclic compounds in developing new antimalarial drugs and understanding the parasite's biology (Le Manach et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZMAUVYJOLHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

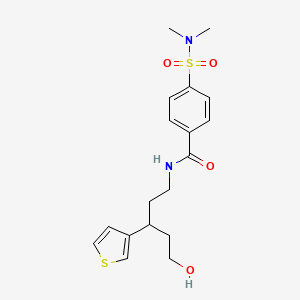

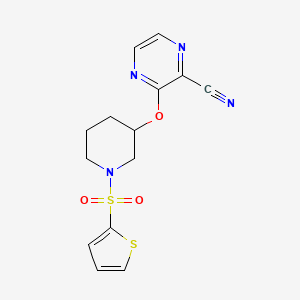

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)

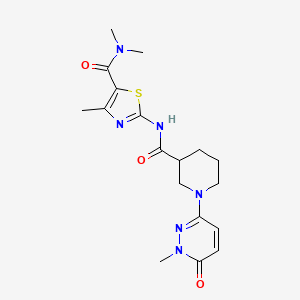

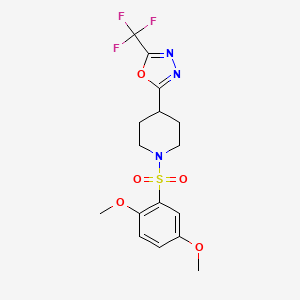

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)

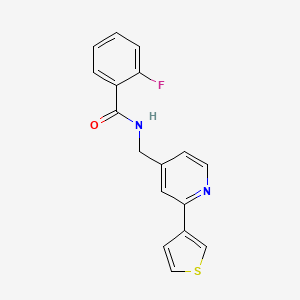

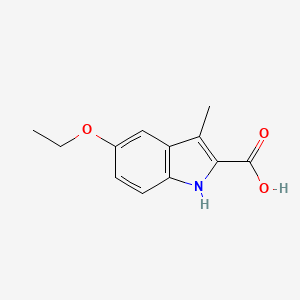

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)